L-Alanyl-L-threonyl-L-tyrosyl-L-proline
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Overview
Description
L-Alanyl-L-threonyl-L-tyrosyl-L-proline is a tetrapeptide composed of the amino acids L-alanine, L-threonine, L-tyrosine, and L-proline. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-threonyl-L-tyrosyl-L-proline typically involves the stepwise condensation of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the activation of the carboxyl group of the incoming amino acid, often using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU), followed by coupling to the amino group of the peptide chain.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves cycles of deprotection and coupling reactions, followed by cleavage from the resin and purification, typically using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-threonyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Alanyl-L-threonyl-L-tyrosyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-threonyl-L-tyrosyl-L-proline depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, the peptide may bind to a receptor and modulate its activity, or it may inhibit an enzyme by occupying its active site.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosyl-L-proline: A tripeptide with similar structural properties.
L-Threonyl-L-alanyl-L-tyrosyl-L-proline: Another tetrapeptide with a slightly different sequence.
L-Alanyl-L-threonyl-L-tyrosyl-L-alanine: A tetrapeptide with alanine replacing proline.
Uniqueness
L-Alanyl-L-threonyl-L-tyrosyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of tyrosine, for example, allows for potential oxidative modifications, while proline introduces conformational constraints that can influence the peptide’s overall structure and activity.
Properties
CAS No. |
834861-98-2 |
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Molecular Formula |
C21H30N4O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N4O7/c1-11(22)18(28)24-17(12(2)26)19(29)23-15(10-13-5-7-14(27)8-6-13)20(30)25-9-3-4-16(25)21(31)32/h5-8,11-12,15-17,26-27H,3-4,9-10,22H2,1-2H3,(H,23,29)(H,24,28)(H,31,32)/t11-,12+,15-,16-,17-/m0/s1 |
InChI Key |
IQOJBTJLXNWQJC-GVDRCSPZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)N)O |
Origin of Product |
United States |
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